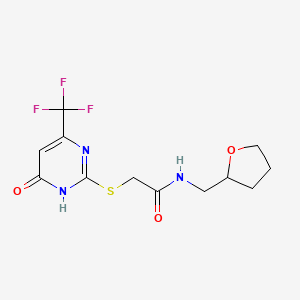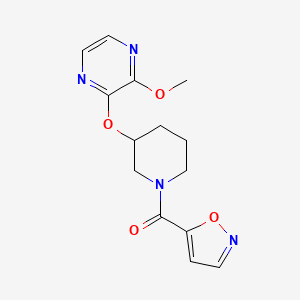
异恶唑-5-基(3-((3-甲氧基吡嗪-2-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methoxy group and a piperidinyl-oxazole moiety
科学研究应用
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
The primary targets of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in bacterial and fungal metabolism, making them ideal targets for antimicrobial agents .
Mode of Action
Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption of essential metabolic processes .
Biochemical Pathways
The inhibition of glucosamine-6-phosphate synthase and aspartic proteinase disrupts the synthesis of glucosamine-6-phosphate and the proteolytic activity of aspartic proteinase, respectively . These disruptions affect downstream metabolic pathways, leading to the death of the bacterial or fungal cells .
Result of Action
The result of the action of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is the inhibition of bacterial and fungal growth . By disrupting essential metabolic processes, the compound causes the death of these microorganisms, making it an effective antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the methoxy group and the piperidinyl-oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the oxazole ring can produce various reduced derivatives.
相似化合物的比较
Similar Compounds
- 2-methoxy-3-{[1-(1,2,4-triazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(1,3-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(1,2,5-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Uniqueness
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific substitution pattern and the presence of both oxazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-12-13(16-7-6-15-12)21-10-3-2-8-18(9-10)14(19)11-4-5-17-22-11/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOOBUBVJKGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
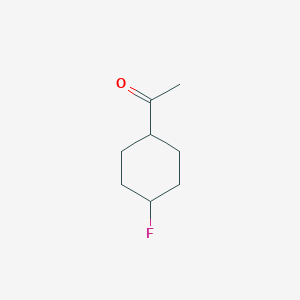
![(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2517546.png)
![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2517547.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)
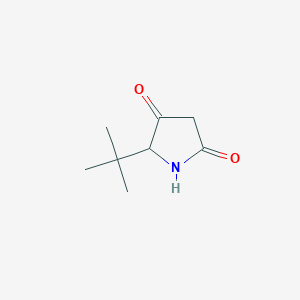
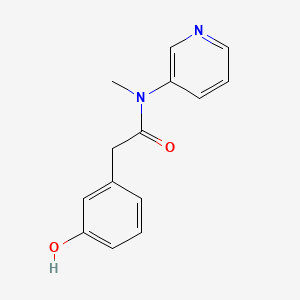
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
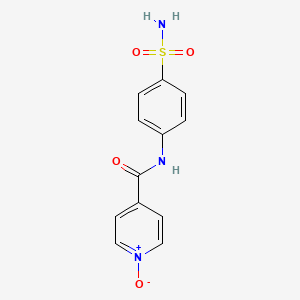
![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
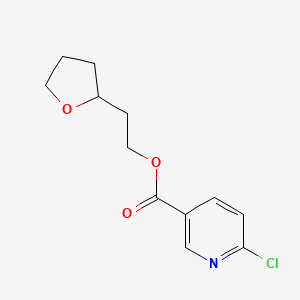
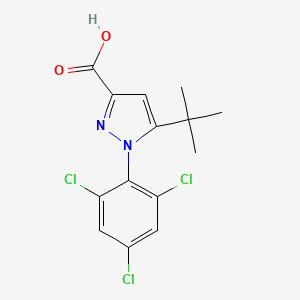
![1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2517567.png)
